molecular formula C8H8BrFO2 B14025512 1-Bromo-2-fluoro-3,5-dimethoxybenzene

1-Bromo-2-fluoro-3,5-dimethoxybenzene

Cat. No.: B14025512
M. Wt: 235.05 g/mol
InChI Key: IISSZUDLOWWTTD-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3,5-dimethoxybenzene (C₈H₇BrFO₂) is a halogenated aromatic compound featuring bromine and fluorine substituents at the 1- and 2-positions, respectively, and methoxy groups at the 3- and 5-positions. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing halogens, which modulate aromatic electrophilic substitution and nucleophilic displacement reactions .

Properties

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

IUPAC Name

1-bromo-2-fluoro-3,5-dimethoxybenzene

InChI

InChI=1S/C8H8BrFO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3

InChI Key

IISSZUDLOWWTTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of 3,5-dimethoxyanisole. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperatures and solvents to ensure selective substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to facilitate the substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce quinones .

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-3,5-dimethoxybenzene exerts its effects involves its interaction with various molecular targets. The electron-withdrawing nature of the bromine and fluorine atoms influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to introduce further functional groups onto the aromatic ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-Bromo-3,5-dimethoxybenzene (C₈H₉BrO₂)
  • Structure : Lacks the fluorine atom at the 2-position.
  • Reactivity: The absence of fluorine reduces electron withdrawal, making the bromine atom less susceptible to nucleophilic displacement compared to the fluorinated analog. This compound has been used in catalytic hydrodebromination studies with PdZn-ZnO catalysts, achieving high yields under mild conditions .
  • Applications : Primarily employed in Suzuki-Miyaura couplings due to its stability and predictable reactivity .
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (C₈H₅BrClF₂O)
  • Structure : Replaces the methoxy groups with a chloroethoxy chain and adds a second fluorine atom.
  • Reactivity: The chloroethoxy group introduces steric hindrance and polarizability, altering reaction pathways.
  • Safety: Requires stringent handling due to the chloroethoxy group’s toxicity, as noted in its safety data sheet (SDS) .
1-Bromo-4-benzyloxy-3,5-difluorobenzene (C₁₃H₉BrF₂O)
  • Structure : Substitutes the 3-methoxy group with a benzyloxy group and retains fluorine at the 5-position.
  • Reactivity : The benzyloxy group provides a bulky, electron-rich environment, favoring protective group strategies in multi-step syntheses. Its higher molecular weight (291.11 g/mol) compared to the target compound (237.05 g/mol) impacts solubility in polar solvents .
1-Bromo-2-fluoro-3,5-dimethylbenzene (C₈H₈BrF)
  • Structure : Replaces methoxy groups with methyl groups.
  • Reactivity: Methyl groups are weaker electron donors than methoxy, reducing activation of the aromatic ring for electrophilic substitution. This compound is less reactive in coupling reactions but more thermally stable .

Comparative Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C)
1-Bromo-2-fluoro-3,5-dimethoxybenzene C₈H₇BrFO₂ 237.05 Br, F, 2×OCH₃ Not reported Not reported
1-Bromo-3,5-dimethoxybenzene C₈H₉BrO₂ 217.06 Br, 2×OCH₃ 92–94 285–290
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene C₈H₅BrClF₂O 283.48 Br, Cl, 2×F, OCH₂CH₂Cl Not reported Not reported
1-Bromo-4-benzyloxy-3,5-difluorobenzene C₁₃H₉BrF₂O 291.11 Br, 2×F, OCH₂C₆H₅ Not reported Not reported

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